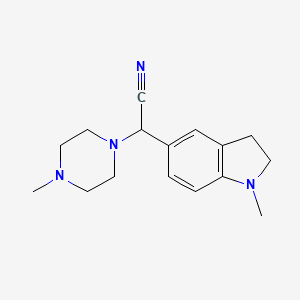
3-Fenoxipirazina-2-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxypyrazine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenoxy group attached to the pyrazine ring
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic applications.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
The primary target of 3-Phenoxypyrazine-2-carbonitrile is TGR5 , also known as G protein-coupled BA receptor 1 (GPBAR1) . TGR5 is a rhodopsin-like superfamily G-protein-coupled receptor (GPCR) first identified as a bile acid receptor . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . TGR5 is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
3-Phenoxypyrazine-2-carbonitrile interacts with its target, TGR5, as an agonist . The activation of TGR5 has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .
Biochemical Pathways
The TGR5 signaling pathway stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle . Thus, TGR5 might be a considerable therapeutic target for the treatment of metabolic disorders, such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Pharmacokinetics
The compound’s efficacy in lowering glucose levels in vivo suggests that it has sufficient bioavailability .
Result of Action
The most potent compounds of 3-Phenoxypyrazine-2-carbonitrile exhibited excellent hTGR5 agonist activity, which was superior to those of the reference drug INT-777 . In addition, one of the compounds could significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice .
Action Environment
Given that tgr5 is widely expressed in many tissues, it can be inferred that the compound’s action may be influenced by the physiological environment of these tissues .
Análisis Bioquímico
Biochemical Properties
3-Phenoxypyrazine-2-carbonitrile has been shown to interact with the TGR5 receptor, a G-protein-coupled receptor . This interaction influences the receptor’s activity, leading to changes in various biochemical reactions .
Cellular Effects
The interaction of 3-Phenoxypyrazine-2-carbonitrile with the TGR5 receptor influences various cellular processes. For instance, it has been found to stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice, which can lead to improved glucose metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of 3-Phenoxypyrazine-2-carbonitrile involves its binding to the TGR5 receptor. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, an important intracellular signaling cascade .
Temporal Effects in Laboratory Settings
Its potent agonist activity on the TGR5 receptor suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown to significantly reduce blood glucose levels in C57 BL/6 mice .
Metabolic Pathways
Its interaction with the TGR5 receptor suggests that it may influence bile acid metabolism .
Transport and Distribution
Its interaction with the TGR5 receptor suggests that it may be transported to tissues where this receptor is expressed .
Subcellular Localization
Given its interaction with the TGR5 receptor, it is likely to be localized in the cell membrane where this receptor is expressed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypyrazine-2-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: 3-Phenoxypyrazine-2-carbonitrile can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrazine derivatives.
Comparación Con Compuestos Similares
- 3-Phenoxypyrazine-2-carboxamide
- 3-Phenoxypyrazine-2-carboxylic acid
- 3-Phenoxypyrazine-2-methanol
Comparison: 3-Phenoxypyrazine-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxamide and carboxylic acid counterparts, the cyano group offers different electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-phenoxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLESNKBDNNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide](/img/structure/B2401862.png)
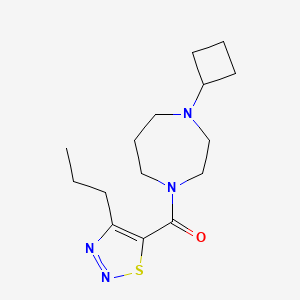
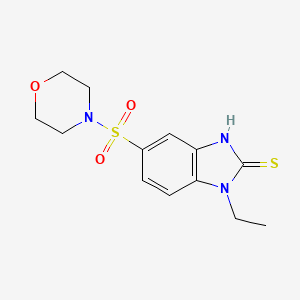
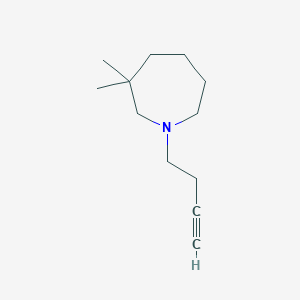
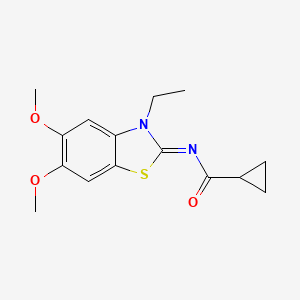
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401875.png)
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)
![3-methoxy-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2401879.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2401880.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)
